Miltipolon

Übersicht

Beschreibung

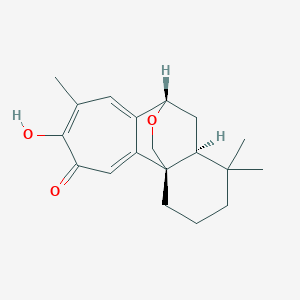

Miltipolone is a natural product found in Salvia miltiorrhiza with data available.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Miltipolon wurde als Verbindung mit signifikanten zytotoxischen Eigenschaften identifiziert . Seine Fähigkeit, Zelltod zu induzieren, macht es zu einem wertvollen Kandidaten für die Krebsbehandlungsforschung. Studien konzentrierten sich auf das Verständnis seines Wirkmechanismus, potenzieller Ziele innerhalb von Krebszellen und seiner Wirksamkeit in verschiedenen Krebszelllinien.

Pharmakologie

Aufgrund seiner starken biologischen Aktivitäten ist this compound von Interesse in pharmakologischen Studien. Forscher untersuchen sein Potenzial als Leitverbindung für die Medikamentenentwicklung, insbesondere im Bereich von Antitumor-Medikamenten .

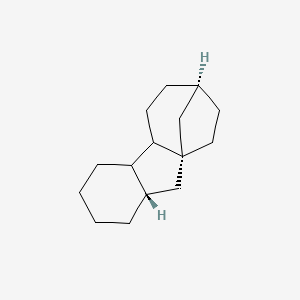

Naturstoffsynthese

Die komplexe Struktur von this compound stellt eine Herausforderung für Chemiker in Bezug auf die Synthese dar. Bemühungen, this compound zu synthetisieren, können zu Fortschritten in chemischen Methoden führen und Einblicke in die Synthese anderer Norditerpen-Verbindungen liefern .

Molekularbiologie

In der Molekularbiologie kann this compound verwendet werden, um Zelltodwege zu untersuchen. Seine zytotoxische Natur ermöglicht es Wissenschaftlern, zu untersuchen, wie Zellen auf Stress auf molekularer Ebene reagieren, was entscheidend ist, um Krankheiten wie Krebs zu verstehen .

Pflanzenheilkunde

Salvia miltiorrhiza, die Pflanze, aus der this compound gewonnen wird, wird in der traditionellen chinesischen Medizin verwendet. Die Forschung zu den Auswirkungen von this compound kann dazu beitragen, die therapeutischen Behauptungen von pflanzlichen Heilmitteln zu validieren und möglicherweise zur Entdeckung neuer medizinischer Anwendungen führen .

Biochemie

Die Wechselwirkung von this compound mit biologischen Molekülen bietet ein Fenster zu Enzym-Substrat-Wechselwirkungen und der Biochemie des Zelltods. Dies kann bei der Entwicklung von Inhibitoren oder Aktivatoren spezifischer biochemischer Pfade hilfreich sein .

Chemische Ökologie

Als Naturstoff kann this compound eine Rolle in den Abwehrmechanismen der Pflanze spielen. Die Untersuchung seiner ökologischen Funktion kann Einblicke in die Interaktion zwischen Pflanzen und Insekten und die Entwicklung chemischer Abwehrmechanismen liefern .

Toxikologie

Das Verständnis des toxikologischen Profils von this compound ist entscheidend für die Beurteilung seiner Sicherheit als potenzielles Therapeutikum. Die Forschung in diesem Bereich kann helfen, sichere Dosierungsstufen zu bestimmen und alle Nebenwirkungen zu identifizieren .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Miltipolone is a potent cytotoxic compound isolated from the fresh root of Salvia miltiorrhiza It’s known to exhibit broad-spectrum inhibitory activity against the growth of cancer cells .

Mode of Action

It’s postulated that miltipolone acts as a metal ion chelator . It’s structural features allow it to easily tautomerize between different forms and is linked and stabilized by intermolecular O-H/O hydrogen bonds . The interaction of Miltipolone with physiologically important ions in ddH2O solution changes UV absorption values . The chelation of Miltipolone with Fe2+ or Fe3+ alters the characteristic UV absorption peaks . Only fe2+ reverses miltipolone’s inhibition against the growth of cancer cells .

Result of Action

Miltipolone exhibits cytotoxic activities against cultured cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Biochemische Analyse

Biochemical Properties

Miltipolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Miltipolone has been identified as a broad-spectrum inhibitor against the growth of cancer cells . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby inhibiting their activity and leading to cytotoxic effects .

Cellular Effects

Miltipolone exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, Miltipolone has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell death and survival . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of Miltipolone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Miltipolone binds to specific enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes . This inhibition results in the accumulation of toxic metabolites, which ultimately induces cell death . Furthermore, Miltipolone modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Miltipolone change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its cytotoxic activity . Long-term studies have shown that Miltipolone can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Miltipolone vary with different dosages in animal models. At low doses, Miltipolone exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, Miltipolone can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Miltipolone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism . Additionally, Miltipolone influences metabolite levels by modulating the production and degradation of specific metabolites .

Transport and Distribution

Within cells and tissues, Miltipolone is transported and distributed through specific transporters and binding proteins . These interactions affect the localization and accumulation of Miltipolone, influencing its cytotoxic activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target cells and tissues to exert its effects .

Subcellular Localization

Miltipolone’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for Miltipolone to interact with its target biomolecules and exert its cytotoxic effects .

Eigenschaften

IUPAC Name |

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERTNNJMAPQRG-BXWFABGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

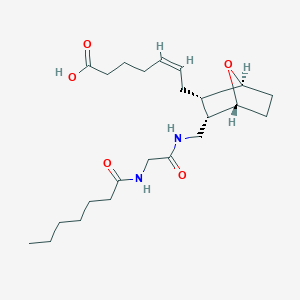

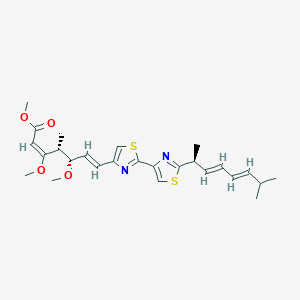

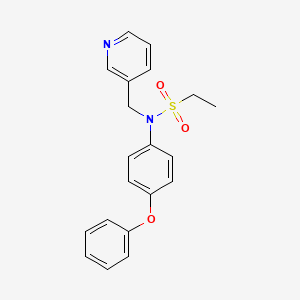

Feasible Synthetic Routes

Q1: What is Miltipolone and what is its significance?

A1: Miltipolone is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes Miltipolone a promising candidate for further research in developing potential anticancer therapies.

Q2: What is the structure of Miltipolone and how was it determined?

A2: Miltipolone possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []

Q3: What are the known biological activities of Miltipolone?

A3: Miltipolone has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Q4: Are there any other compounds similar to Miltipolone found in Salvia miltiorrhiza?

A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside Miltipolone. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)

![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)

![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)